REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([F:9])=[C:4]([Cl:10])[CH:3]=1.[Cl:11][C:12]1[C:17]([F:18])=[CH:16][C:15]([F:19])=[C:14]([Cl:20])[C:13]=1[N+:21]([O-:23])=[O:22]>>[F:18][C:17]1[C:12]([Cl:11])=[C:13]([N+:21]([O-:23])=[O:22])[C:14]([Cl:20])=[C:15]([F:19])[CH:16]=1.[F:8][C:7]1[C:2]([Cl:1])=[CH:3][C:4]([Cl:10])=[C:5]([F:9])[C:6]=1[N+:21]([O-:23])=[O:22]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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ClC1=CC(=C(C=C1F)F)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=C(C=C1F)F)Cl)[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=C(C(=C(C1)F)Cl)[N+](=O)[O-])Cl
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=C(C=C1Cl)Cl)F)[N+](=O)[O-]
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |